3-(Octadecyloxy)benzoic acid 3-(Octadecyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 123876-12-0
VCID: VC16065542
InChI: InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol

3-(Octadecyloxy)benzoic acid

CAS No.: 123876-12-0

Cat. No.: VC16065542

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Octadecyloxy)benzoic acid - 123876-12-0

Specification

CAS No. 123876-12-0
Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
IUPAC Name 3-octadecoxybenzoic acid
Standard InChI InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27)
Standard InChI Key WFSOZFSPIBLCOV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-(Octadecyloxy)benzoic acid (systematic name: 3-(octadecyloxy)benzoic acid) belongs to the class of alkyloxybenzoic acids. Its molecular formula is C<sub>25</sub>H<sub>42</sub>O<sub>3</sub>, derived from the substitution of a hydrogen atom on the benzene ring of benzoic acid with an octadecyloxy (-O-C<sub>18</sub>H<sub>37</sub>) group. The compound’s structure combines a polar carboxylic acid group with a hydrophobic alkyl chain, resulting in amphiphilic behavior .

Key Structural Features:

  • Benzoic acid core: Provides reactivity for esterification, amidation, and salt formation.

  • Octadecyloxy chain: Enhances solubility in nonpolar solvents and influences self-assembly properties.

  • Substitution pattern: The 3-position substitution distinguishes it from isomers like 4-(octadecyloxy)benzoic acid, which exhibit different crystallinity and phase behaviors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(octadecyloxy)benzoic acid typically involves etherification of 3-hydroxybenzoic acid with 1-bromooctadecane, followed by purification. A representative protocol, adapted from methods used for trisubstituted analogs , is outlined below:

  • Etherification:

    • Reactants: 3-Hydroxybenzoic acid, 1-bromooctadecane, potassium carbonate (base).

    • Solvent: Polar aprotic solvent (e.g., dimethylformamide).

    • Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.

    • Mechanism: Nucleophilic substitution (S<sub>N</sub>2) at the hydroxyl oxygen of 3-hydroxybenzoic acid.

    3-Hydroxybenzoic acid+C18H37BrK2CO3Δ3-(Octadecyloxy)benzoic acid+KBr+H2O\text{3-Hydroxybenzoic acid} + \text{C}_{18}\text{H}_{37}\text{Br} \xrightarrow[\text{K}_2\text{CO}_3]{\Delta} \text{3-(Octadecyloxy)benzoic acid} + \text{KBr} + \text{H}_2\text{O}
  • Purification:

    • Acid-base extraction: The crude product is dissolved in aqueous NaOH, washed with organic solvents to remove unreacted alkyl bromide, and precipitated via acidification with HCl .

    • Recrystallization: From ethanol or hexane to yield a white crystalline solid .

Yield and Scalability

Industrial-scale production faces challenges due to the steric bulk of the octadecyl chain. Reported yields for analogous reactions (e.g., methyl 3,4,5-tris(octadecyloxy)benzoate) range from 80–90% , suggesting that mono-substitution could achieve similar efficiency with optimized stoichiometry.

Physical Properties

Thermodynamic Data

While direct data for 3-(octadecyloxy)benzoic acid is limited, properties can be inferred from structurally related compounds:

Property3-(Octadecyloxy)benzoic Acid (Inferred)Methyl 3,4,5-Tris(octadecyloxy)benzoate Ethyl 4-(Octadecyloxy)benzoate
Molecular Weight (g/mol)390.6941.58418.7
Melting Point (°C)95–10568–7245–50
Solubility (25°C)Insoluble in water; soluble in THF, DCMSoluble in chloroform, tolueneSoluble in ethanol, ethyl acetate
LogP (Octanol-Water Partition)~8.521.47.2

Notes:

  • The elongated alkyl chain increases hydrophobicity, as evidenced by the high LogP of trisubstituted analogs .

  • Melting points decrease with higher alkyl substitution due to disrupted crystal packing .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The carboxylic acid group enables classical reactions:

  • Esterification: With alcohols (e.g., methanol) under acid catalysis to form methyl esters .

  • Amidation: Coupling with amines via carbodiimide-mediated activation .

  • Salt Formation: Neutralization with bases (e.g., NaOH) yields water-soluble carboxylates.

Alkoxy Chain Modifications

The octadecyloxy group participates in:

  • Thiol-ene reactions: For grafting onto polymer backbones .

  • Oxidation: Limited reactivity due to saturation; ozonolysis could cleave the chain for degradation studies.

Applications in Materials Science

Soluble Polymer Supports

3-(Octadecyloxy)benzoic acid derivatives serve as soluble supports for solid-phase organic synthesis (SPOS). Their amphiphilic nature allows dissolution in organic solvents while enabling precipitation-driven purification . For example, attaching oligonucleotides or peptides to the carboxylic acid group facilitates large-scale synthesis of sequence-defined polymers .

Liquid Crystalline Materials

Alkoxybenzoic acids are precursors for thermotropic liquid crystals. The 3-substituted isomer may exhibit smectic or nematic phases, though its mesomorphic behavior remains underexplored compared to 4-substituted analogs .

Surface Modification

The compound’s alkyl chain aids in forming self-assembled monolayers (SAMs) on metallic surfaces, enhancing corrosion resistance or enabling biosensor functionalization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator